5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone
Overview
Description
5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone is a synthetic organic compound known for its unique chemical structure and properties It is a member of the thiazolidinone family, which is characterized by a thiazolidine ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-propyl-2-thioxo-4-thiazolidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
Oxidation: Products include corresponding sulfoxides or sulfones.
Reduction: Products include reduced thiazolidinone derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in substituted thiazolidinone derivatives.
Scientific Research Applications
5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins, leading to its therapeutic effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but with a thiophene ring instead of a thiazolidinone ring.
4-Dimethylaminobenzalrhodanine: Shares the dimethylamino and benzylidene groups but differs in the core structure.
Uniqueness
5-[[4-(Dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-4-thiazolidinone is unique due to its thiazolidinone core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-4-9-17-14(18)13(20-15(17)19)10-11-5-7-12(8-6-11)16(2)3/h5-8,10H,4,9H2,1-3H3/b13-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZUAGEWSHVQW-RAXLEYEMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-10-0 | |
Record name | 4-Thiazolidinone, 5-((4-(dimethylamino)phenyl)methylene)-3-propyl-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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